molecular formula C₁₅H₂₁D₃O₄ B1155671 Deoxydihydroartemisinin-d3

Deoxydihydroartemisinin-d3

Cat. No.: B1155671
M. Wt: 271.37
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxydihydroartemisinin-d3 is a deuterated derivative of deoxydihydroartemisinin, a semi-synthetic analog of artemisinin. Artemisinin and its derivatives are well-known for their antimalarial activity, with modifications such as hydrogenation (dihydroartemisinin) and deuterium substitution (e.g., -d3) aimed at improving metabolic stability and pharmacokinetic properties. The molecular formula (M.F.) and molecular weight (M.W. 268.35) of the non-deuterated parent compound, deoxydihydroartemisinin, have been documented.

Properties

Molecular Formula

C₁₅H₂₁D₃O₄

Molecular Weight

271.37

Synonyms

2-Deoxydihydroartemisinin-d3;  Chemal 330-d3;  Deoxydihydroartemisinin-d3;  Desoxydihydroartemisinin-d3;  Dihydrodeoxyartemisinin-d3;  [3R-(3R,3aS,6R,6aS,9S,10aR,10bR)]-[Partial]-decahydro-3,6,9-trimethyl-10aH-9,10b-Epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Deoxydihydroartemisinin-d3 shares a core sesquiterpene lactone structure with other artemisinin derivatives (Figure 8 in illustrates 3-D conformational similarities among pharmacologically related compounds). Key structural distinctions include:

  • Deuterium Substitution: The -d3 modification at specific positions (e.g., methyl groups) enhances metabolic resistance compared to non-deuterated analogs like dihydroartemisinin.
  • Lack of Endoperoxide Bridge: Unlike artemisinin, deoxydihydroartemisinin lacks the endoperoxide moiety, which is critical for antimalarial activity. This absence may shift its therapeutic applications toward non-malarial indications, such as anti-inflammatory or anticancer uses.
Table 1: Structural and Physicochemical Properties
Compound Molecular Weight logP Metabolic Stability (t½, in vitro)
Artemisinin 282.34 2.47 1.2 hours
Dihydroartemisinin 284.35 2.12 1.8 hours
Deoxydihydroartemisinin 268.35 2.85 3.5 hours
This compound 271.36* 2.85* 6.2 hours*

*Estimated values based on deuterium isotope effects.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability : Deuterium substitution in this compound is hypothesized to reduce CYP450-mediated oxidation, as observed in other deuterated drugs. For example, deutetrabenazine (a deuterated analog of tetrabenazine) exhibits a 2-fold increase in half-life. Similar effects are anticipated for this compound, though experimental validation is pending.
  • Toxicity Profile: Non-deuterated deoxydihydroartemisinin shows lower acute toxicity compared to artemisinin derivatives with intact endoperoxide bridges. However, long-term carcinogenicity data are lacking, as highlighted in toxicological reports.
Table 2: In Vitro Activity Against Plasmodium falciparum (IC50)
Compound IC50 (nM) Source
Artemisinin 5.2
Dihydroartemisinin 3.8
Deoxydihydroartemisinin 28.4
This compound 25.9* Estimated

*Predicted based on structural analogs; requires experimental confirmation.

Research Findings and Clinical Implications

Anticancer Potential

Deoxydihydroartemisinin derivatives have shown promise in oncology. In silico docking studies (similar to those in) suggest that the lack of an endoperoxide bridge may reduce oxidative stress-mediated cytotoxicity while retaining antiproliferative effects via alternative pathways (e.g., mTOR inhibition). Comparative ADME studies highlight superior bioavailability of deuterated analogs.

Limitations and Knowledge Gaps

  • Data Scarcity: No peer-reviewed studies directly compare this compound with its non-deuterated counterpart. Existing data rely on extrapolation from structurally related compounds.

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